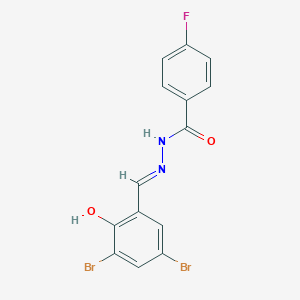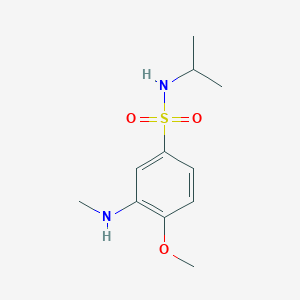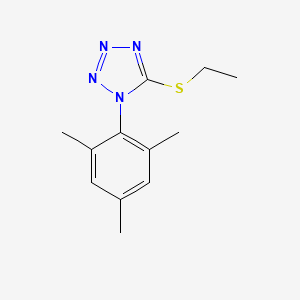![molecular formula C24H21N3OS B6070621 2-[2-(methylthio)benzoyl]-1-(2-pyridinyl)-2,3,4,9-tetrahydro-1H-beta-carboline](/img/structure/B6070621.png)
2-[2-(methylthio)benzoyl]-1-(2-pyridinyl)-2,3,4,9-tetrahydro-1H-beta-carboline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[2-(methylthio)benzoyl]-1-(2-pyridinyl)-2,3,4,9-tetrahydro-1H-beta-carboline, also known as harmine, is a naturally occurring beta-carboline alkaloid found in various plant species such as Peganum harmala and Banisteriopsis caapi. Harmine has been widely studied for its potential therapeutic applications in various diseases, including cancer, Alzheimer's disease, and depression.
Mécanisme D'action
The mechanism of action of 2-[2-(methylthio)benzoyl]-1-(2-pyridinyl)-2,3,4,9-tetrahydro-1H-beta-carboline is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. Harmine has been shown to inhibit the activity of monoamine oxidase A (MAO-A), an enzyme that breaks down serotonin and dopamine in the brain. This inhibition leads to increased levels of these neurotransmitters, which may contribute to the antidepressant effects of 2-[2-(methylthio)benzoyl]-1-(2-pyridinyl)-2,3,4,9-tetrahydro-1H-beta-carboline. Harmine has also been shown to inhibit the activity of protein kinase C (PKC), an enzyme that plays a role in cell proliferation and survival. Inhibition of PKC may contribute to the anticancer effects of 2-[2-(methylthio)benzoyl]-1-(2-pyridinyl)-2,3,4,9-tetrahydro-1H-beta-carboline.
Biochemical and Physiological Effects:
Harmine has been shown to have various biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells, induce apoptosis, and inhibit angiogenesis. Harmine has also been shown to reduce neuroinflammation and inhibit the formation of beta-amyloid plaques, which are hallmark features of Alzheimer's disease. Additionally, 2-[2-(methylthio)benzoyl]-1-(2-pyridinyl)-2,3,4,9-tetrahydro-1H-beta-carboline has been shown to increase levels of serotonin and dopamine in the brain, which may contribute to its antidepressant effects.
Avantages Et Limitations Des Expériences En Laboratoire
Harmine has several advantages for lab experiments. It is a naturally occurring compound that can be easily synthesized from harmaline. Harmine is also relatively stable and can be stored for extended periods. However, 2-[2-(methylthio)benzoyl]-1-(2-pyridinyl)-2,3,4,9-tetrahydro-1H-beta-carboline has some limitations for lab experiments. It has poor solubility in water, which can make it difficult to administer in vivo. Additionally, 2-[2-(methylthio)benzoyl]-1-(2-pyridinyl)-2,3,4,9-tetrahydro-1H-beta-carboline has low bioavailability and can be rapidly metabolized in the body, which can limit its efficacy in some applications.
Orientations Futures
For the study of 2-[2-(methylthio)benzoyl]-1-(2-pyridinyl)-2,3,4,9-tetrahydro-1H-beta-carboline include the development of more effective formulations, investigation of its potential in treating other diseases, development of 2-[2-(methylthio)benzoyl]-1-(2-pyridinyl)-2,3,4,9-tetrahydro-1H-beta-carboline derivatives, and investigation of its potential as a tool for studying the brain.
Méthodes De Synthèse
Harmine can be synthesized from harmaline, which is also a beta-carboline alkaloid found in the same plant species. The synthesis of 2-[2-(methylthio)benzoyl]-1-(2-pyridinyl)-2,3,4,9-tetrahydro-1H-beta-carboline involves the demethylation of harmaline using reagents such as sodium hydroxide or potassium hydroxide. The reaction takes place in a solvent such as ethanol or methanol under reflux conditions. The resulting 2-[2-(methylthio)benzoyl]-1-(2-pyridinyl)-2,3,4,9-tetrahydro-1H-beta-carboline can be purified using various techniques such as recrystallization or column chromatography.
Applications De Recherche Scientifique
Harmine has been extensively studied for its potential therapeutic applications in various diseases. It has been shown to exhibit anticancer properties by inducing apoptosis, inhibiting cell proliferation, and inhibiting angiogenesis. Harmine has also been studied for its potential in treating Alzheimer's disease by inhibiting the formation of beta-amyloid plaques and reducing neuroinflammation. Additionally, 2-[2-(methylthio)benzoyl]-1-(2-pyridinyl)-2,3,4,9-tetrahydro-1H-beta-carboline has been shown to have antidepressant effects by increasing levels of serotonin and dopamine in the brain.
Propriétés
IUPAC Name |
(2-methylsulfanylphenyl)-(1-pyridin-2-yl-1,3,4,9-tetrahydropyrido[3,4-b]indol-2-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H21N3OS/c1-29-21-12-5-3-9-18(21)24(28)27-15-13-17-16-8-2-4-10-19(16)26-22(17)23(27)20-11-6-7-14-25-20/h2-12,14,23,26H,13,15H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KLFWKYLFRJIJBJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=CC=C1C(=O)N2CCC3=C(C2C4=CC=CC=N4)NC5=CC=CC=C35 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H21N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-5-[(3-phenyl-1H-pyrazol-4-yl)methylene]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B6070545.png)
![N-benzyl-2-[(3-cyano-4,6-dimethylpyridin-2-yl)thio]-N-phenylacetamide](/img/structure/B6070551.png)
![N-[(1-ethyl-2-pyrrolidinyl)methyl]-3-{1-[(1-isopropyl-1H-pyrazol-4-yl)carbonyl]-4-piperidinyl}propanamide](/img/structure/B6070561.png)
![2-[(3,4-dichlorophenyl)amino]-N-(4-ethoxyphenyl)-4-oxo-5,6-dihydro-4H-1,3-thiazine-6-carboxamide](/img/structure/B6070571.png)
![7-(4-fluorobenzyl)-2-[(2-methyl-1,3-thiazol-4-yl)carbonyl]-2,7-diazaspiro[4.5]decane](/img/structure/B6070578.png)
![ethyl 1-[(4-chlorophenoxy)acetyl]-4-(tetrahydro-2H-pyran-2-ylmethyl)-4-piperidinecarboxylate](/img/structure/B6070583.png)

![1-[2-(ethylsulfonyl)-1-(2-methoxyethyl)-1H-imidazol-5-yl]-N-(3-methoxybenzyl)-N-methylmethanamine](/img/structure/B6070592.png)

![2-methoxy-N-{1-[1-(3-methyl-2-buten-1-yl)-4-piperidinyl]-1H-pyrazol-5-yl}-2-phenylacetamide](/img/structure/B6070599.png)
![N-(2-(4,5-dimethoxy-2-nitrophenyl)-1-{[(3-hydroxyphenyl)amino]carbonyl}vinyl)benzamide](/img/structure/B6070609.png)
![1-(2-methylbenzyl)-N-[1-methyl-3-(1H-pyrazol-1-yl)propyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B6070617.png)

![2-allyl-6-[(4H-1,2,4-triazol-4-ylimino)methyl]phenol](/img/structure/B6070629.png)